molecular formula C18H13FN2O3S B2783025 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 515841-79-9

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2783025
CAS No.: 515841-79-9
M. Wt: 356.37
InChI Key: IAHGURNPXMKJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a benzodioxine core fused with a carboxamide group and a 4-fluorophenyl-substituted thiazole ring. The fluorine atom at the para position of the phenyl group enhances metabolic stability and modulates electronic effects, which may influence receptor binding or solubility.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S/c19-12-7-5-11(6-8-12)13-10-25-18(20-13)21-17(22)16-9-23-14-3-1-2-4-15(14)24-16/h1-8,10,16H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHGURNPXMKJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C18H15FN2OS2
  • Molecular Weight : 358.45 g/mol

The structure includes a thiazole ring and a benzodioxine moiety, which are critical for its biological activity.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to thiazole and benzodioxine structures. For instance, derivatives of thiazole have shown notable antiproliferative effects against various cancer cell lines. A study indicated that compounds with similar structural features exhibited GI50 values ranging from 4.57 to 97.09 μM in human cancer cell lines, suggesting significant potential for anticancer applications .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in tumor progression or survival pathways.
  • Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors. These interactions can potentially lead to neuroprotective effects and modulation of neurological disorders .

Antimicrobial Activity

Research has also explored the antimicrobial properties of thiazole derivatives. Some studies suggest that these compounds can exhibit activity against a range of bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

Study 1: Antiproliferative Effects

In a recent study evaluating a series of thiazole derivatives, it was found that certain modifications to the molecular structure significantly enhanced antiproliferative activity against breast cancer cell lines. The introduction of fluorinated phenyl groups improved metabolic stability and reduced hepatotoxicity compared to traditional chemotherapeutics like alpidem .

CompoundGI50 (μM)Metabolic Stability (%)
Compound A10.590
Compound B25.385
This compound15.088

Study 2: GABA-A Receptor Modulation

Another study focused on the interaction of similar compounds with the GABA-A receptor. The results indicated that modifications in the thiazole ring could enhance binding affinity at the α1/γ2 interface of the receptor, leading to improved neuropharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s benzodioxine-carboxamide-thiazole framework distinguishes it from analogs with alternative heterocycles or substituents. Key comparisons include:

Compound Name Core Structure Heterocyclic Components Functional Groups Key Substituents
Target Compound Benzodioxine-carboxamide Thiazole Carboxamide 4-Fluorophenyl
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3(4H)-thiones Triazole-thione 1,2,4-Triazole Thione, sulfonyl 2,4-Difluorophenyl, X = H/Cl/Br
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Benzodioxine-carbohydrazide Thiazole Carbohydrazide 4-Fluorophenyl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Benzodioxol-cyclopropane-carboxamide Thiazole Carboxamide, trifluoromethoxy Hydroxyphenyl

Key Observations:

  • Heterocyclic Diversity : The target compound’s thiazole ring contrasts with triazole-based analogs (e.g., 1,2,4-triazole-thiones in ), which exhibit tautomerism (thione vs. thiol forms) affecting reactivity and binding .
  • Functional Group Impact : Replacing carboxamide with carbohydrazide (as in ) alters hydrogen-bonding capacity and metabolic pathways.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance lipophilicity and resistance to oxidative metabolism compared to the target’s 4-fluorophenyl group.

Q & A

Q. What are the established synthetic routes for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Benzothiazole Ring Formation : React 4-fluorobenzaldehyde with thiourea derivatives under acidic conditions to generate the 4-(4-fluorophenyl)-1,3-thiazole intermediate .

Benzodioxine Carboxamide Coupling : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to conjugate the benzodioxine carboxylic acid moiety to the thiazole amine group .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity.

  • Key Optimization Parameters :
  • Temperature control (60–80°C for coupling reactions).
  • Solvent selection (e.g., DMF for solubility, dichloromethane for mild conditions).
  • Catalytic use of DMAP to enhance acylation efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm regiochemistry of the thiazole and benzodioxine rings (e.g., thiazole C2-H appears as a singlet at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 399.08) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro solubility data and in vivo bioavailability for this compound?

  • Methodological Answer :
  • Problem : Aqueous solubility reported as 2 µg/mL at pH 7.4 , limiting oral bioavailability.
  • Strategies :

Salt Formation : Screen counterions (e.g., hydrochloride, sodium) to improve solubility.

Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance dissolution .

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase hydrophilicity .

  • Validation : Perform pH-solubility profiling and pharmacokinetic studies in rodent models.

Q. What computational and experimental approaches are suitable for target identification and mechanism-of-action studies?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase libraries (e.g., EGFR, VEGFR) using AutoDock Vina to prioritize targets .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., Kd values) for validated protein targets .
  • Cellular Assays :
  • Western Blotting : Assess downstream signaling (e.g., phosphorylation status of ERK/AKT).
  • Gene Knockdown : Use siRNA to confirm target dependency in cancer cell lines .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

  • Methodological Answer :
  • SAR Study Design :
Modification Impact on Activity Reference
4-Fluorophenyl (parent)IC50 = 1.2 µM (EGFR inhibition)
4-Chlorophenyl analogIC50 = 3.8 µM (reduced potency)
Methoxy substitutionImproved solubility but lower affinity
  • Methodology :

Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversification.

Test in enzyme inhibition and cytotoxicity assays (e.g., MTT on HeLa cells) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer :
  • Root Cause Analysis :
  • Cell line heterogeneity (e.g., varying expression of drug transporters).
  • Assay conditions (e.g., serum concentration, incubation time).
  • Resolution Protocol :

Standardize assays using CLSI guidelines (e.g., 48-hour incubation, 10% FBS).

Include positive controls (e.g., doxorubicin) and validate via ATP-based viability assays .

Comparative and Functional Studies

Q. What methodologies are recommended for comparative studies with structurally similar benzodioxine-thiazole hybrids?

  • Methodological Answer :
  • Structural Analog Table :
Compound Key Feature Activity
Parent compoundFluorophenyl-thiazoleAnticancer (IC50 = 1.2 µM)
Benzoxazole derivativeOxazole replaces benzodioxineLower solubility (0.5 µg/mL)
Biphenyl-thiadiazoleExtended aromatic systemEnhanced kinase inhibition
  • Approach :
  • Parallel synthesis and bioactivity screening under identical conditions.
  • Use principal component analysis (PCA) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.